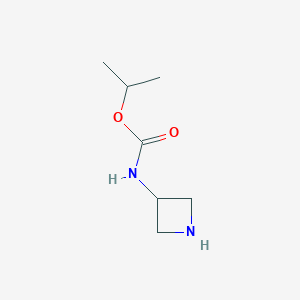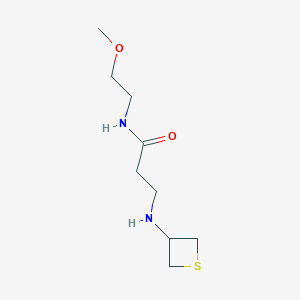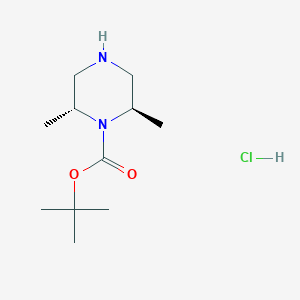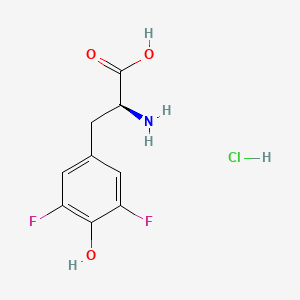
3,5-Difluoro-L-tyrosine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-L-tyrosine Hydrochloride is a fluorinated analog of the amino acid tyrosine. It is known for its resistance to tyrosinase, an enzyme that catalyzes the oxidation of tyrosine. This compound is used in various scientific research applications, particularly in the study of protein tyrosine phosphatases (PTPs) due to its ability to mimic the natural substrate of these enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-L-tyrosine Hydrochloride typically involves the fluorination of L-tyrosine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3,5-Difluoro-L-tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent tyrosine compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products
The major products formed from these reactions include various fluorinated derivatives and quinone compounds, which can be further utilized in biochemical studies .
科学的研究の応用
3,5-Difluoro-L-tyrosine Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of fluorinated peptides and proteins.
Biology: It is used to study the substrate specificity of protein tyrosine phosphatases.
Industry: Used in the development of fluorinated materials with enhanced properties
作用機序
The mechanism of action of 3,5-Difluoro-L-tyrosine Hydrochloride involves its interaction with protein tyrosine phosphatases. It binds to the active site of these enzymes, mimicking the natural substrate tyrosine. This interaction allows researchers to study the enzyme’s specificity and activity in detail .
類似化合物との比較
Similar Compounds
3-Fluoro-L-tyrosine: Another fluorinated analog of tyrosine, but with only one fluorine atom.
5-Fluoro-L-tyrosine: Similar to 3,5-Difluoro-L-tyrosine but with a single fluorine substitution at the 5 position.
特性
分子式 |
C9H10ClF2NO3 |
|---|---|
分子量 |
253.63 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m0./s1 |
InChIキー |
JXNQHHQMEPZGDH-FJXQXJEOSA-N |
異性体SMILES |
C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
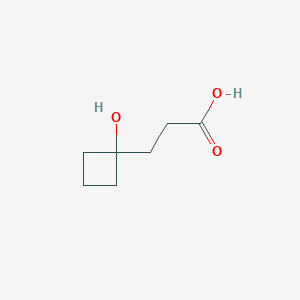
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
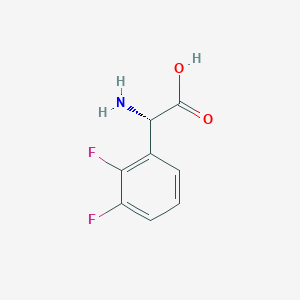
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
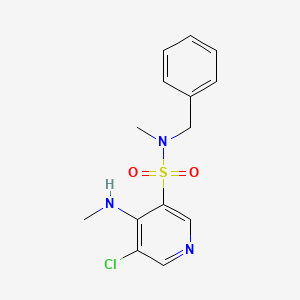
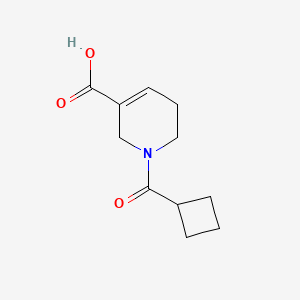
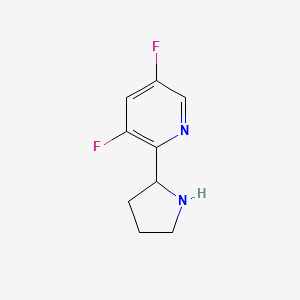
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

